2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13524433
Molecular Formula: C6H11Cl2N3
Molecular Weight: 196.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11Cl2N3 |
|---|---|
| Molecular Weight | 196.07 g/mol |
| IUPAC Name | 2-(4-chloro-5-methylpyrazol-1-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-9-10(5)3-2-8;/h4H,2-3,8H2,1H3;1H |
| Standard InChI Key | YQEFBLJFKNBTSS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1CCN)Cl.Cl |
| Canonical SMILES | CC1=C(C=NN1CCN)Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride has the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of 196.07 g/mol. The IUPAC name, 2-(4-chloro-5-methylpyrazol-1-yl)ethanamine hydrochloride, reflects its pyrazole ring substituted at the 4-position with chlorine and the 5-position with a methyl group, linked to an ethylamine moiety. The hydrochloride form enhances solubility and stability, critical for laboratory handling and biological testing.
Key Structural Features:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Substituents:
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Chlorine at the 4-position, contributing to electrophilic reactivity.
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Methyl group at the 5-position, influencing steric and electronic properties.
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Ethylamine side chain at the 1-position, enabling interactions with biological targets.
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The SMILES notation CC1=C(C=NN1CCN)Cl.Cl and InChIKey YQEFBLJFKNBTSS-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemical details.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves cyclization reactions using precursors such as 4-chloro-3-methyl-1H-pyrazole and ethylene diamine. A common protocol employs:
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Base-Catalyzed Condensation: Sodium hydroxide in ethanol facilitates the reaction between 4-chloro-3-methyl-1H-pyrazole and ethylene diamine at 60–80°C.
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Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and purity.
Reaction Equation:
Industrial Optimization
Large-scale production utilizes continuous flow reactors to enhance yield and reduce byproducts. Automated platforms ensure consistent quality, with purification via recrystallization from ethanol-water mixtures.
Mechanism of Action and Biological Activity
Enzyme Inhibition
The compound acts as a competitive inhibitor by binding to the active sites of enzymes such as kinases and phosphatases. The chlorine atom’s electronegativity and the pyrazole ring’s planarity enable strong interactions with catalytic residues, disrupting substrate binding.
Key Targets:
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Cytochrome P450 Enzymes: Modulation of drug metabolism pathways.
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Apoptosis Regulators: Potential induction of programmed cell death in cancer models.
Applications in Research and Development
Drug Discovery
The compound serves as a scaffold for designing analogs with improved pharmacokinetic profiles. Modifications at the 4-position (e.g., replacing chlorine with bromine) alter target selectivity and potency.
Biochemical Probes
Its fluorescence-quenching properties make it suitable for FRET-based assays to study protein-ligand interactions.
Comparative Analysis with Structural Analogs
| Compound Name | Structural Variation | Biological Impact |
|---|---|---|
| 2-(4-Bromo-5-methylpyrazolyl)ethanamine | Bromine instead of chlorine | Enhanced lipophilicity, longer half-life |
| 2-(4-Fluoro-5-methylpyrazolyl)ethanamine | Fluorine instead of chlorine | Increased metabolic stability |
The chlorine substituent in 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride offers a balance between reactivity and stability, making it preferable for in vitro assays.
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